BPST Chloride

Description

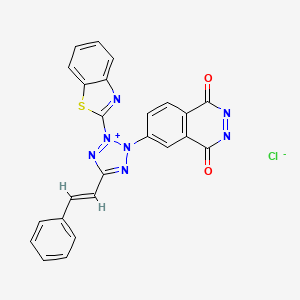

2-(2′-Benzothiazolyl)-5-styryl-3-(4′-phthalhydrazidyl)tetrazolium chloride, commonly referred to as BPST Chloride, is a tetrazolium salt with a complex heterocyclic structure. It contains a benzothiazole group, a styryl substituent, and a phthalhydrazidyl moiety, which collectively contribute to its redox-sensitive properties . This compound is primarily utilized in biochemical and analytical research, particularly in applications requiring colorimetric detection of reducing agents or enzymatic activity. Its mechanism involves reduction to formazan derivatives, which produce intense color changes measurable via spectrophotometry .

Properties

Molecular Formula |

C24H14ClN7O2S |

|---|---|

Molecular Weight |

499.9 g/mol |

IUPAC Name |

6-[3-(1,3-benzothiazol-2-yl)-5-[(E)-2-phenylethenyl]tetrazol-3-ium-2-yl]phthalazine-1,4-dione;chloride |

InChI |

InChI=1S/C24H14N7O2S.ClH/c32-22-17-12-11-16(14-18(17)23(33)27-26-22)30-28-21(13-10-15-6-2-1-3-7-15)29-31(30)24-25-19-8-4-5-9-20(19)34-24;/h1-14H;1H/q+1;/p-1/b13-10+; |

InChI Key |

ZSYNTRKJNYOBOI-RSGUCCNWSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)N=NC6=O.[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN([N+](=N2)C3=NC4=CC=CC=C4S3)C5=CC6=C(C=C5)C(=O)N=NC6=O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

BPST Chloride can be synthesized through various methods. One common synthetic route involves the reaction of benzothiazole derivatives with styryl compounds and phthalhydrazide under specific conditions to form the tetrazolium salt. The reaction typically requires a catalyst and is conducted in an organic solvent at elevated temperatures . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

BPST Chloride undergoes several types of chemical reactions, including:

Reduction: This compound is reduced to its corresponding formazan, which is a colored compound used in various assays.

Substitution: The chloride ion in this compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include reducing agents like sodium borohydride for reduction and nucleophiles like amines for substitution reactions. The major products formed from these reactions are typically formazans and substituted tetrazolium salts.

Scientific Research Applications

BPST Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BPST Chloride involves its reduction to formazan by cellular enzymes. This reduction process is facilitated by dehydrogenase enzymes, which transfer electrons to the tetrazolium ring, resulting in the formation of a colored formazan product . The molecular targets are primarily the enzymes involved in cellular respiration and metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Tetrazolium Salts

| Compound | Molecular Formula | Key Functional Groups | Primary Applications | Solubility (Water) | Reduction Product Color |

|---|---|---|---|---|---|

| This compound | C₂₉H₂₀ClN₇OS | Benzothiazole, Styryl, Phthalhydrazidyl | Redox assays, enzymatic studies | Moderate | Deep blue |

| MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) | C₁₈H₁₆BrN₅S | Thiazole, Phenyl | Cell viability assays (e.g., mitochondrial activity) | Low (requires DMSO) | Purple formazan |

| XTT (Sodium 3'-[1-(Phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonate) | C₂₂H₁₆N₆NaO₁₃S₂ | Sulfonate, Methoxy, Nitro | Microbial viability, cytotoxicity assays | High (aqueous) | Orange |

| NBT (Nitro Blue Tetrazolium) | C₄₀H₃₀Cl₂N₁₀O₆ | Nitro, Biphenyl | Superoxide detection (e.g., NADPH oxidase activity) | Low (DMSO/ethanol) | Insoluble blue formazan |

Key Findings:

Structural Complexity : this compound’s benzothiazole and phthalhydrazidyl groups enhance its electron-withdrawing capacity, enabling faster reduction kinetics compared to MTT and XTT .

Solubility : Unlike MTT and NBT, which require organic solvents for dissolution, this compound exhibits moderate water solubility, simplifying assay protocols .

Application Specificity : While MTT and XTT are standard in cell viability assays, this compound’s unique styryl group improves membrane permeability, making it suitable for intracellular redox measurements in prokaryotic systems .

Sensitivity : this compound produces a deep blue formazan with a molar extinction coefficient (~50,000 M⁻¹cm⁻¹) exceeding that of MTT (~17,000 M⁻¹cm⁻¹), enhancing detection sensitivity .

Limitations and Advantages

- Advantages of this compound: Superior stability in aqueous buffers (pH 4–9) compared to NBT, which precipitates under alkaline conditions . Compatibility with live-cell imaging due to non-toxic intermediate products .

- Limitations: Limited commercial availability compared to MTT and XTT . Interference from thiol-containing compounds (e.g., glutathione) may yield false positives .

Biological Activity

BPST Chloride, chemically known as 6-[5-[(E)-2-phenylethenyl]-3-thiopyrano[2,3-b]pyrrol-6-yltetrazol-3-ium-2-yl]-2,3-dihydrophthalazine-1,4-dione; chloride, is a synthetic compound with significant applications in biochemical and histochemical research. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₁₈ClN₅O₂S and a molecular weight of 501.9 g/mol. Its unique tetrazolium structure enables it to participate in various biochemical reactions, particularly in enzyme assays where it acts as a substrate for dehydrogenase enzymes. The reduction of the tetrazolium ring leads to the formation of colored formazan products, which are crucial for visualizing cellular processes.

The primary mechanism of action for this compound involves its reduction to formazan by dehydrogenase enzymes present in various tissues. This reaction is pivotal in metabolic assays and provides insights into cellular viability and metabolic activity.

Key Reaction:

Applications in Research

This compound is utilized extensively in histochemical applications due to its ability to form a stable formazan product. Its advantages over other tetrazolium salts include:

- Specificity : Produces a single, well-defined formazan product.

- Quantification : Enables spectrophotometric quantification of metabolic activities.

- Versatility : Applicable in various fields such as cancer research, microbiology, and toxicology.

Case Studies

-

Enzyme Activity Assays :

A study demonstrated the use of this compound in measuring dehydrogenase activity in cancer cell lines. The results indicated a strong correlation between enzyme activity and cell viability, showcasing this compound's effectiveness as an indicator of metabolic health in cells. -

Microbial Viability Testing :

In microbial assays, this compound was employed to assess the viability of Staphylococcus aureus biofilms. The reduction in metabolic activity was quantified using spectrophotometry, confirming its utility in antimicrobial susceptibility testing.

Comparative Analysis with Other Tetrazolium Salts

| Compound | Molecular Weight | Color Change | Application Area |

|---|---|---|---|

| This compound | 501.9 g/mol | Red | Histochemistry, Enzyme Assays |

| MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | 414.5 g/mol | Purple | Cell Viability Assays |

| XTT (sodium 3'-(1-phenyl)-5'-methylthiazol-2'-yl)-2,5-diphenyltetrazolium bromide) | 438.5 g/mol | Orange | Cell Proliferation Studies |

Synthesis of this compound

The synthesis process involves the reaction of benzothiazole derivatives with phthalhydrazide and styryl tetrazolium chloride in dimethyl sulfoxide (DMSO). Catalysts may be used to enhance yield and purity:

- Reactants : Benzothiazole derivatives + Phthalhydrazide + Styryl tetrazolium chloride

- Solvent : Dimethyl sulfoxide (DMSO)

- Catalyst : Optional for improved reaction efficiency

- Conditions : Controlled temperature and pressure to optimize product quality.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing BPST Chloride to ensure reproducibility?

- Methodological Answer : Synthesis should follow a documented procedure with controlled parameters (e.g., temperature, stoichiometry, solvent purity). Use inert conditions if the compound is moisture- or oxygen-sensitive. Validate reproducibility by repeating the synthesis at least three times, reporting yields and purity metrics (e.g., NMR, HPLC). Include detailed experimental steps in the main manuscript or supplementary materials, adhering to journal guidelines for compound characterization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use H and C NMR to confirm molecular structure. Compare chemical shifts with literature or computational predictions.

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., chloride ligands) via characteristic absorption bands.

Cross-validate results with elemental analysis for purity quantification .

Q. How does this compound behave under varying pH conditions, and what experimental setups are recommended for stability studies?

- Methodological Answer : Conduct pH-dependent stability assays using buffered solutions (e.g., phosphate, acetate buffers). Monitor degradation via UV-Vis spectroscopy or HPLC at regular intervals. Include control experiments to rule out solvent or temperature artifacts. Report kinetic degradation rates and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate the reaction mechanisms of this compound?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., ligand substitution, redox behavior) using software like Gaussian or ORCA. Compare computed activation energies with experimental kinetic data.

- Molecular Dynamics : Simulate solvation effects or interactions with biological targets. Validate simulations with experimental spectroscopic or crystallographic data .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental observations of this compound's properties?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., instrument precision, sample contamination).

- Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to assess robustness.

- Collaborative Validation : Cross-check results with independent labs or alternative techniques (e.g., X-ray crystallography vs. NMR) .

Q. What interdisciplinary approaches combine synthetic chemistry with pharmacokinetic modeling to study this compound's bioactivity?

- Methodological Answer :

- In Vitro Assays : Measure binding affinity (e.g., IC) using enzyme inhibition or cell-based assays.

- ADME Studies : Use HPLC-MS to track absorption, distribution, and metabolism in model organisms.

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability data to optimize derivatives .

Data Presentation and Analysis

Q. How should researchers design experiments to minimize confounding variables in studies involving this compound?

- Methodological Answer :

- Control Groups : Include negative/positive controls (e.g., solvent-only, known inhibitors).

- Blinding : Implement double-blind protocols for subjective measurements (e.g., bioactivity scoring).

- Statistical Power : Use power analysis to determine sample sizes ensuring reproducibility (p < 0.05) .

Q. What are best practices for reporting contradictory data in publications, particularly when replication fails?

- Methodological Answer :

- Transparency : Disclose all experimental conditions (e.g., reagent lots, equipment calibration dates).

- Error Logs : Document anomalies (e.g., unexpected precipitates, instrument drift).

- Peer Review : Submit raw data for independent verification pre-publication .

Tables for Methodological Reference

Guidelines for Academic Rigor

- Literature Review : Use databases like SciFinder or Reaxys to identify gaps and avoid redundant work. Cite primary sources, not reviews, for experimental protocols .

- Ethical Reporting : Adhere to IUPAC nomenclature and journal-specific formatting (e.g., experimental sections in past tense, passive voice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.